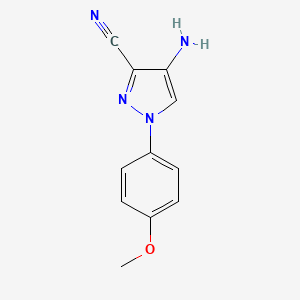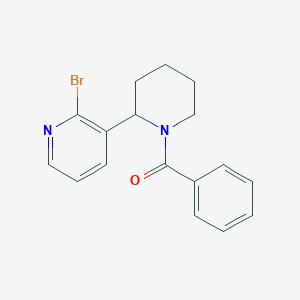
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenyl group, a pyrrolidine ring, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves a multi-step process:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitrobenzene, undergoes a reduction reaction to form 4-aminobenzene.
Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with a suitable acylating agent to form pyrrolidine-1-carbonyl chloride.
Coupling Reaction: The aminophenyl intermediate is then coupled with the pyrrolidine intermediate in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reduction: Utilizing catalytic hydrogenation for the reduction of 4-nitrobenzene to 4-aminobenzene.
Efficient Acylation: Employing continuous flow reactors for the acylation of pyrrolidine.
Optimized Coupling: Using automated systems to control the coupling reaction parameters, ensuring high yield and purity.
化学反応の分析
Types of Reactions
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-nitrophenyl derivatives.
Reduction: Formation of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enamine.
Substitution: Formation of substituted aminophenyl derivatives.
科学的研究の応用
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the aminophenyl and pyrrolidine moieties.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its nitrile group provides additional reactivity compared to similar compounds with amide or hydroxyl groups.
特性
IUPAC Name |
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIRDPWKPACKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)



![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)






